An In-depth Technical Guide to 2-Amino-5-methylhexane: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 2-Amino-5-methylhexane: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylhexane, also known by its IUPAC name 5-methylhexan-2-amine, is an organic compound classified as a primary aliphatic amine.[1][2] It is a structural isomer of the well-known stimulant 1,3-dimethylamylamine (DMAA) and has garnered attention for its own stimulant properties, which are attributed to its effects on the central nervous system.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for 2-Amino-5-methylhexane, intended to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Identification
The chemical structure of 2-Amino-5-methylhexane consists of a hexane backbone with a methyl group at the fifth carbon and an amino group at the second carbon.[2]
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Chemical Formula: C₇H₁₇N[1]
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IUPAC Name: 5-methylhexan-2-amine[1]
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Synonyms: 1,4-Dimethylpentylamine, 5-Methyl-2-hexylamine, 1,4-DMAA[1][5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-5-methylhexane is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Mild, ammonia-like or fishy | [2] |
| Boiling Point | 128-129 °C | [1][8] |
| Melting Point | -19 °C (estimate) | [6] |
| Density | 0.760 g/mL at 20 °C | [1][8] |
| pKa | 10.98 ± 0.35 (Predicted) | [2][6] |
| Flash Point | 29.301 °C | [6] |
| Solubility | Limited solubility in water; miscible with common organic solvents like ethanol and ether. | [2] |
| LogP | 2.47010 | [6] |
Synthesis and Reactivity
Synthesis
The primary method for synthesizing 2-Amino-5-methylhexane is through the reductive amination of 5-methyl-2-hexanone.[9] This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate, which is then reduced to the final amine.
A generalized experimental workflow for the synthesis is depicted below:
Synthesis Workflow for 2-Amino-5-methylhexane
Reactivity
As a primary amine, 2-Amino-5-methylhexane undergoes typical reactions of this functional group, including:
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Alkylation: Reaction with alkyl halides to form secondary, tertiary, or quaternary amines.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Salt Formation: Reaction with acids to form ammonium salts.
Biological Activity and Mechanism of Action
2-Amino-5-methylhexane exhibits stimulant effects on the central nervous system.[3] Its mechanism of action is primarily attributed to its role as a sympathomimetic agent, where it inhibits the reuptake of the neurotransmitters dopamine and norepinephrine.[3][10] This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced alertness and energy.[10]
The following diagram illustrates the proposed signaling pathway:
Signaling Pathway of 2-Amino-5-methylhexane
Experimental Protocols
Spectroscopic Analysis
6.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-methylhexane in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment). Add a small amount of an internal standard (e.g., TMS).
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¹H NMR Spectroscopy (400 MHz):
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Pulse Program: Standard single-pulse experiment.
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Spectral Width: -1 to 10 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64.
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-
¹³C NMR Spectroscopy (100 MHz):
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Pulse Program: Proton-decoupled single-pulse experiment.
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Spectral Width: 0 to 60 ppm (aliphatic region).
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096.
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6.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
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Instrument Parameters:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Expected Absorptions:
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N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.
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C-H stretch (alkane): Strong absorptions in the region of 2960-2850 cm⁻¹.
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N-H bend (primary amine): Medium to strong absorption in the region of 1650-1580 cm⁻¹.
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C-N stretch (aliphatic amine): Medium absorption in the region of 1250-1020 cm⁻¹.
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6.1.3. Mass Spectrometry (MS)
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Ionization Method: Electron Ionization (EI) is typically used for this type of molecule.
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Expected Fragmentation:
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Molecular Ion (M⁺): An odd m/z value due to the presence of a nitrogen atom.
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Alpha-Cleavage: The predominant fragmentation for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen, with the loss of the largest alkyl group being favored. For 2-Amino-5-methylhexane, this would lead to a prominent fragment from the loss of an isobutyl radical.
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Analytical Workflow for Identification in Supplements
The following diagram outlines a typical workflow for the identification and quantification of 2-Amino-5-methylhexane in a dietary supplement.
Analytical Workflow for 2-Amino-5-methylhexane
Safety and Regulatory Status
2-Amino-5-methylhexane is classified as a flammable liquid and vapor and is reported to cause severe skin burns and eye damage.[1][11] Due to its stimulant properties and structural similarity to DMAA, its use in dietary supplements is a subject of regulatory scrutiny in many regions. Researchers and drug development professionals should handle this compound with appropriate safety precautions and be aware of the relevant regulations in their jurisdiction.
Conclusion
2-Amino-5-methylhexane is an aliphatic amine with significant stimulant properties arising from its interaction with dopamine and norepinephrine transporters. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical characterization. The provided experimental protocols and workflows offer a foundational framework for researchers working with this compound. As with any biologically active substance, a thorough understanding of its properties and adherence to safety and regulatory guidelines are paramount.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-amino-5-methylhexane [stenutz.eu]
- 8. azooptics.com [azooptics.com]
- 9. 2-AMINO-5-METHYLHEXANE | 28292-43-5 [chemicalbook.com]
- 10. organomation.com [organomation.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Figure 1. Structure and numbering of 2-Amino-5-methylhexane.
